3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-12-6-8-14(9-7-12)20(26)18-19(15-4-3-5-16(11-15)25(29)30)24(22(28)21(18)27)17-10-13(2)31-23-17/h3-11,19,26H,1-2H3/b20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDIVMZZFKJDOO-CZIZESTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule characterized by a complex structure that includes a pyrrolone core and various substituents. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , and its IUPAC name is (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione. The structural representation is as follows:
Case Studies
- Anticancer Properties : A study on similar pyrrolone compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example, DMU-214, a methoxystilbene derivative, exhibited potent anti-metastatic activity in ovarian cancer cell lines by inducing apoptosis and inhibiting cell migration . This suggests that our compound may exhibit similar properties due to structural analogies.
- Kinase Inhibition : Research has indicated that pyrrolone derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by targeting pathways regulated by these kinases .
- Anti-inflammatory Mechanisms : Pyrrolones have also been studied for their anti-inflammatory effects, with some derivatives reducing pro-inflammatory cytokine levels in vitro. This activity could be beneficial in treating inflammatory diseases .
Data Table: Summary of Biological Activities
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